Benzyl 5-formylisoindoline-2-carboxylate
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Overview
Description
2H-isoindole-2-carboxylic acid, 5-formyl-1,3-dihydro-, phenylmethyl ester is a complex organic compound belonging to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a carboxylic acid group, a formyl group, and a phenylmethyl ester group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-isoindole-2-carboxylic acid, 5-formyl-1,3-dihydro-, phenylmethyl ester typically involves multi-step organic reactions. One common method involves the condensation of an appropriate phthalic anhydride derivative with an amine, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography are essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2H-isoindole-2-carboxylic acid, 5-formyl-1,3-dihydro-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the phenylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Conversion of the formyl group to a carboxylic acid
Reduction: Conversion of the formyl group to an alcohol
Substitution: Formation of new esters or amides depending on the nucleophile used
Scientific Research Applications
2H-isoindole-2-carboxylic acid, 5-formyl-1,3-dihydro-, phenylmethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-isoindole-2-carboxylic acid, 5-formyl-1,3-dihydro-, phenylmethyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to active sites or altering the function of target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2H-isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
- 2H-isoindole-2,4-dicarboxylic acid, 1,3-dihydro-, 2-(phenylmethyl) ester
Uniqueness
2H-isoindole-2-carboxylic acid, 5-formyl-1,3-dihydro-, phenylmethyl ester is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. Its combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for various research applications.
Properties
IUPAC Name |
benzyl 5-formyl-1,3-dihydroisoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-11-14-6-7-15-9-18(10-16(15)8-14)17(20)21-12-13-4-2-1-3-5-13/h1-8,11H,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPUFJKUBWDHFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3=CC=CC=C3)C=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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